molecular formula C19H23N3O3S2 B11434861 N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11434861
M. Wt: 405.5 g/mol
InChI Key: PHESVRXHKULQSO-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines elements of thieno[3,2-D]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 2-methoxyethylamine, and thieno[3,2-D]pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the thieno[3,2-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-methoxyethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the 4-ethylphenyl group: This can be done through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: : In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: : The compound’s structure suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: : In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simple ester with a similar acetamide group.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar ester structure.

    Acetylacetone: A diketone with similar reactivity.

Uniqueness: N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is unique due to its combination of a thieno[3,2-D]pyrimidine core with an acetamide group. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H23N3O3S2/c1-3-13-4-6-14(7-5-13)20-16(23)12-27-19-21-15-8-11-26-17(15)18(24)22(19)9-10-25-2/h4-7H,3,8-12H2,1-2H3,(H,20,23)

InChI Key

PHESVRXHKULQSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3

Origin of Product

United States

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